
rac-松柏醇-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Secoisolariciresinol-13C3: is a synthetic isotopically labeled compound derived from secoisolariciresinol, a type of lignan found in various plant sources such as flaxseeds, sesame seeds, and whole grains. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.
科学研究应用
rac Secoisolariciresinol-13C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of lignans in plant extracts and dietary supplements.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Medicine: Research focuses on its potential therapeutic effects in the prevention and treatment of diseases such as cancer, cardiovascular diseases, and osteoporosis.
Industry: rac Secoisolariciresinol-13C3 is used in the development of functional foods and nutraceuticals, leveraging its health-promoting properties.
作用机制
Target of Action
Secoisolariciresinol, the parent compound of rac Secoisolariciresinol-13C3, has been used in trials studying the prevention of breast cancer .
Mode of Action
It is known that secoisolariciresinol, the parent compound, has significant estrogenic activity . This suggests that it may interact with estrogen receptors, leading to changes in gene expression and cellular function.
Biochemical Pathways
It is known that secoisolariciresinol, the parent compound, is involved in the metabolism of amino acids and short-chain fatty acids
Result of Action
Studies on secoisolariciresinol, the parent compound, suggest that it has anti-inflammatory effects and can protect the blood-brain barrier . It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo, and prevent enhanced blood-brain barrier permeability during systemic inflammatory response .
Action Environment
It is known that the parent compound, secoisolariciresinol, is present in some cereals such as rye , suggesting that dietary intake could potentially influence its bioavailability and efficacy.
生化分析
Molecular Mechanism
Studies on secoisolariciresinol suggest that it might be involved in the regulation of various cellular processes
Dosage Effects in Animal Models
The dosage effects of Rac Secoisolariciresinol-13C3 in animal models have not been studied. Studies on secoisolariciresinol have shown antidepressant effects in ovariectomized mice .
Metabolic Pathways
Secoisolariciresinol is known to be involved in lignan biosynthesis .
Subcellular Localization
Studies on related Rac/Rop small GTPases in rice have shown that they can be localized to various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Secoisolariciresinol-13C3 typically involves the incorporation of carbon-13 isotopes into the secoisolariciresinol molecule. This can be achieved through various synthetic routes, including:
Starting Material Preparation: The synthesis begins with the preparation of labeled precursors, such as carbon-13 labeled phenylpropanoids.
Coupling Reactions: The labeled precursors undergo coupling reactions to form the lignan structure. Common reagents used in these reactions include palladium catalysts and base conditions.
Purification: The final product is purified using chromatographic techniques to obtain rac Secoisolariciresinol-13C3 with high isotopic purity.
Industrial Production Methods: Industrial production of rac Secoisolariciresinol-13C3 involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: rac Secoisolariciresinol-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lignan derivatives, while reduction can produce various reduced forms of the compound.
相似化合物的比较
rac Secoisolariciresinol-13C3 can be compared with other lignans and related compounds:
Secoisolariciresinol: The non-labeled form of the compound, commonly found in plant sources.
Matairesinol: Another lignan with similar antioxidant and health-promoting properties.
Enterolactone: A metabolite of lignans produced by gut microbiota, known for its estrogenic and anti-cancer activities.
Uniqueness: rac Secoisolariciresinol-13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research focused on understanding the metabolism and biological effects of lignans.
属性
CAS 编号 |
1346602-47-8 |
|---|---|
分子式 |
C20H26O6 |
分子量 |
365.399 |
IUPAC 名称 |
(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1 |
InChI 键 |
PUETUDUXMCLALY-JQGCDJRGSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
同义词 |
(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


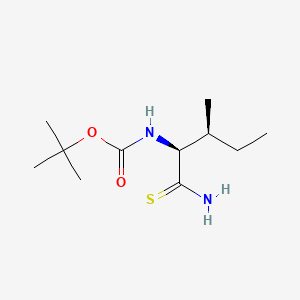
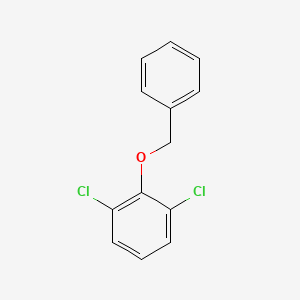
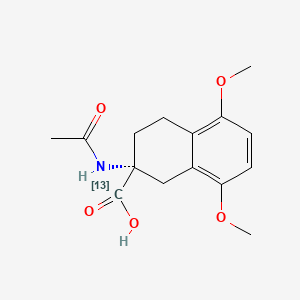
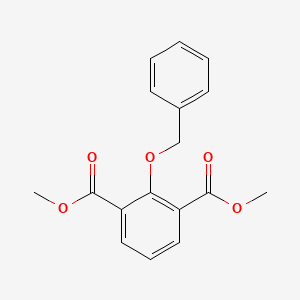
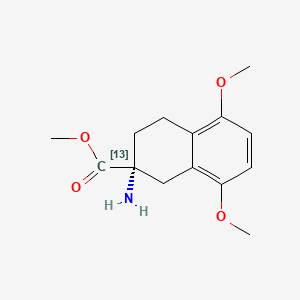
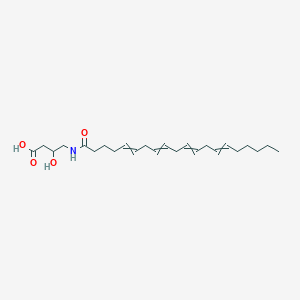
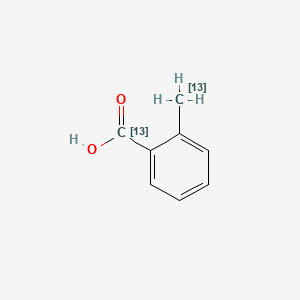

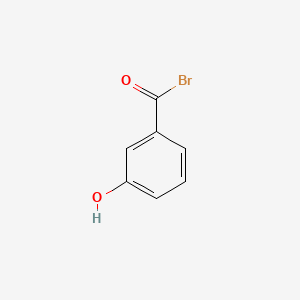
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
